molecular formula C9H4BrCl3O4S B12062942 2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester CAS No. 648859-31-8

2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester

Cat. No.: B12062942
CAS No.: 648859-31-8
M. Wt: 394.5 g/mol
InChI Key: CSDSCFLXULFYRF-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a trichloropropenone group, and a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester typically involves multiple steps:

    Bromination: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the desired position.

    Carboxylation: The brominated thiophene is then carboxylated to form 2-bromo-3-thiophenecarboxylic acid.

    Esterification: The carboxylic acid group is esterified using methanol to form the methyl ester.

    Addition of Trichloropropenone Group: Finally, the trichloropropenone group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom and the trichloropropenone group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic and electrophilic substitutions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Agricultural Applications

One of the primary applications of this compound is as an insecticide . It serves as a building block for developing new classes of insecticides that target specific pests while minimizing toxicity to mammals. Notably, it has been used in the synthesis of compounds like XR-693 and XR-906, which exhibit selective activity against aphids, mites, and whiteflies .

Case Study: Insecticide Development

A study demonstrated that derivatives synthesized from 2-thiophenecarboxylic acid showed effective pest control properties in agricultural settings. Field trials indicated a significant reduction in pest populations with minimal impact on non-target species .

Pharmaceutical Applications

In addition to its agricultural uses, this compound has potential applications in pharmaceuticals due to its structural properties that allow it to interact with biological targets.

Case Study: Antimicrobial Activity

Research has shown that some derivatives of thiophene carboxylic acids exhibit antimicrobial properties. For instance, modifications to the methyl ester form have led to compounds that display activity against various bacterial strains .

Summary of Applications

Application AreaDescriptionExample Use Case
AgricultureInsecticide developmentXR-693 and XR-906 for pest control
PharmaceuticalsPotential antimicrobial agentsActivity against bacterial strains

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with DNA/RNA: Modifying genetic material to influence gene expression.

    Modulating Receptor Activity: Affecting the activity of cellular receptors to alter cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-thiophenecarboxylic acid: A related compound with similar structural features but lacking the trichloropropenone group.

    Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group but without bromine or trichloropropenone.

Uniqueness

2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester is unique due to the presence of the trichloropropenone group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester (CAS No. 648859-31-8) is a complex thiophene derivative notable for its diverse biological activities. This compound features a bromine atom, a trichloropropenone group, and a methyl ester functional group, which contribute to its unique properties and potential applications in various fields such as medicinal chemistry and agrochemicals.

The chemical structure of this compound can be described as follows:

PropertyValue
Molecular Formula C₉H₄BrCl₃O₄S
Molecular Weight 394.5 g/mol
IUPAC Name Methyl 4-bromo-3-(2,3,3-trichloroprop-2-enoyloxy)thiophene-2-carboxylate
InChI Key CSDSCFLXULFYRF-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 2-Thiophenecarboxylic acid derivatives exhibit significant biological activities, particularly in the areas of antimicrobial and anticancer effects. The following sections detail specific findings from studies on this compound.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiophene derivatives, including the target compound. For instance:

  • Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
  • Case Study : In vitro tests revealed that the compound exhibited activity against various strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Properties

The anticancer potential of this compound has been explored through various mechanisms:

  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Tumor Growth : In animal models, administration of the compound resulted in reduced tumor size and improved survival rates.

The biological activity of 2-Thiophenecarboxylic acid is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes involved in metabolic pathways, inhibiting their activity.
  • DNA/RNA Interaction : It may also interact with genetic material, influencing gene expression and cellular responses.
  • Receptor Modulation : The compound could modulate the activity of cellular receptors, altering signaling pathways critical for cell survival and proliferation.

Research Findings

Recent studies have provided insights into the biological effects and mechanisms of action of 2-Thiophenecarboxylic acid:

Study ReferenceFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed significant cytotoxic effects on various cancer cell lines with low IC50 values.
Investigated the pharmacokinetics and bioavailability in animal models.

Properties

CAS No.

648859-31-8

Molecular Formula

C9H4BrCl3O4S

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 4-bromo-3-(2,3,3-trichloroprop-2-enoyloxy)thiophene-2-carboxylate

InChI

InChI=1S/C9H4BrCl3O4S/c1-16-9(15)6-5(3(10)2-18-6)17-8(14)4(11)7(12)13/h2H,1H3

InChI Key

CSDSCFLXULFYRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CS1)Br)OC(=O)C(=C(Cl)Cl)Cl

Origin of Product

United States

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